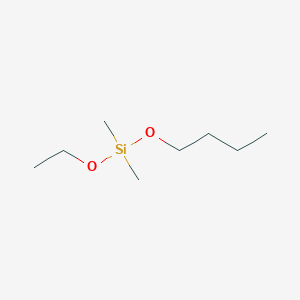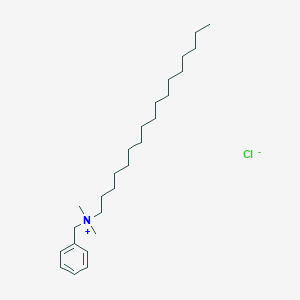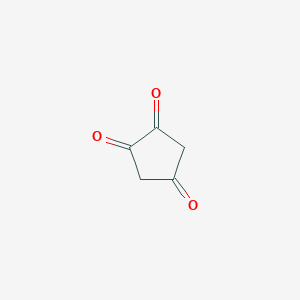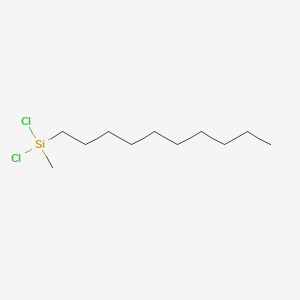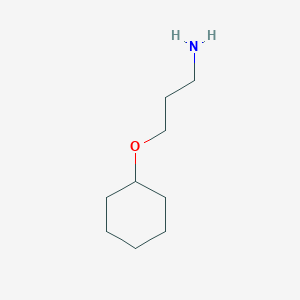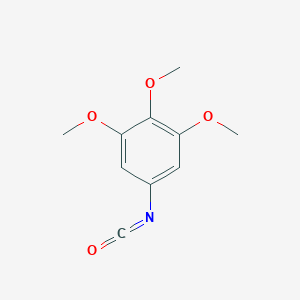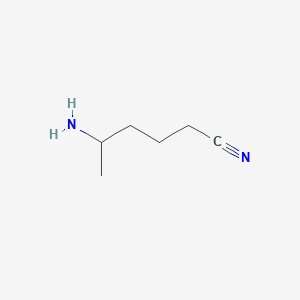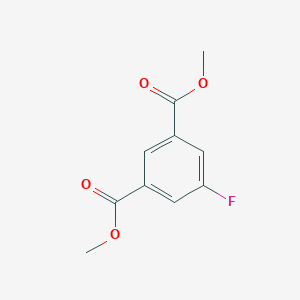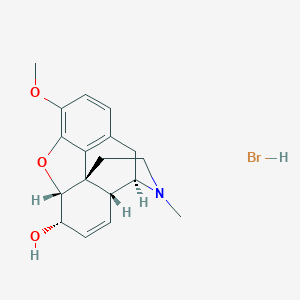
2,4-Diethoxy-5-fluoropyrimidine
Overview
Description
“2,4-Diethoxy-5-fluoropyrimidine” is a chemical compound . It is a derivative of 5-fluorouracil, which is a potent antineoplastic agent in clinical use . The molecular formula of this compound is C8H11FN2O2 and it has a molecular weight of 186.18 .
Synthesis Analysis
2- and 4-substituted 5-fluoropyrimidines, such as 2,4-Diethoxy-5-fluoropyrimidine, were synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .
Molecular Structure Analysis
The molecular structure of 2,4-Diethoxy-5-fluoropyrimidine is represented by the molecular formula C8H11FN2O2 . The structure of 2,4-dialkoxy-5-fluoropyrimidines was adopted for the products of the reaction of 2,4-dichloro-5-fluoropyrimidine with one or two equivalents of sodium alkoxide .
Chemical Reactions Analysis
The solvent effect on the electronic spectra of 2,4-dihydroxy-5-fluoropyrimidine, a related compound, has been studied. The effect of polar solvents like ethanol, methanol, and water on the electronic transitions of the molecule has been analyzed both experimentally and theoretically .
Scientific Research Applications
Kinase Inhibitors in Cancer Therapy : 2,4-Disubstituted-5-fluoropyrimidines are key molecular cores in various anticancer agents, including 5-fluorouracil (5-FU). They have been explored for their potential as kinase inhibitors in cancer treatment (Wada et al., 2012).
Thymidylate Synthase Inhibition : Fluoropyrimidines, particularly 5-FU, target thymidylate synthase (TS) and are used in combination therapies for colorectal cancers. Enhancements in therapeutic efficacy have been observed with leucovorin (LV) modulation (Rustum et al., 1997).
Cardiotoxicity in Cancer Treatment : Fluoropyrimidine-induced cardiotoxicity (FIC) is a significant concern. Understanding the pathogenesis and risk factors of FIC is crucial for managing treatment-related cardiac issues (Depetris et al., 2018).
Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine (CDHP) has been studied for its ability to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase (DPD), thereby improving the therapeutic index of fluoropyrimidines (Takechi et al., 2002).
Oral Fluoropyrimidine Therapy : Oral formulations like S-1, which include tegafur and 5-chloro-2,4-dihydroxypyridine, have shown promising results in the treatment of metastatic colorectal carcinoma and other malignancies (Chu et al., 2004).
Genotyping to Individualize Therapy : DPYD*2A genotyping has been suggested to individualize fluoropyrimidine therapy, enhancing safety and potentially reducing treatment costs (Deenen et al., 2016).
Clinical Studies on Prodrugs of 5-FU : Various clinical studies have evaluated oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, for their efficacy and toxicity profiles in cancer treatment (Malet-Martino & Martino, 2002).
Pharmacokinetic Implications for Clinical Use : Understanding the pharmacokinetics of fluoropyrimidines is crucial for optimizing their clinical utility and managing associated toxicities (Myers et al., 1976).
Pharmacogenetic Variants and Toxicity Prediction : Identifying pharmacogenetic markers, such as variants in DPYD, TYMS, CDA, and MTHFR genes, can predict fluoropyrimidine toxicity, aiding in personalized medicine (Loganayagam et al., 2013).
Non-Small-Cell Lung Cancer Treatment : S-1, an oral fluoropyrimidine, has shown efficacy in advanced non-small-cell lung cancer, suggesting its potential as a versatile treatment option for various solid tumors (Okamoto & Fukuoka, 2009).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2,4-Diethoxy-5-fluoropyrimidine . In case of exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .
Future Directions
Future research may focus on the pharmacogenomics of fluoropyrimidines, including 2,4-Diethoxy-5-fluoropyrimidine. For instance, the development of a polygenic algorithm for fluoropyrimidine dosing holds promise to improve pharmacotherapy . Additionally, the synthesis and characterization of fluorinated pyrimidines for cancer treatment continue to be an active area of research .
properties
IUPAC Name |
2,4-diethoxy-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGHUJPEGFQOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292216 | |
| Record name | 2,4-diethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethoxy-5-fluoropyrimidine | |
CAS RN |
155-36-2 | |
| Record name | 2,4-Diethoxy-5-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 155-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-diethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



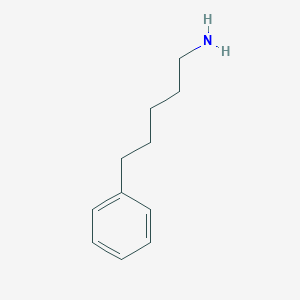
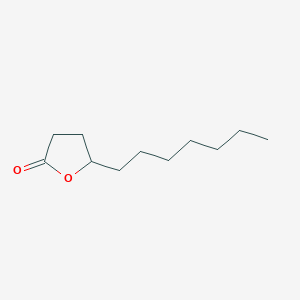
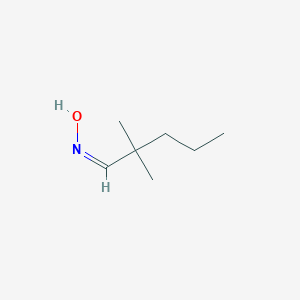
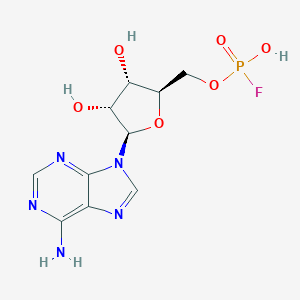
![Spiro[5.5]undecane](/img/structure/B92164.png)
